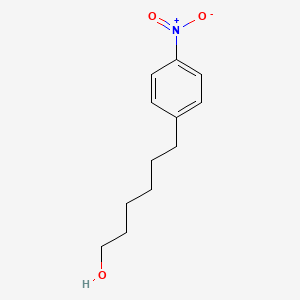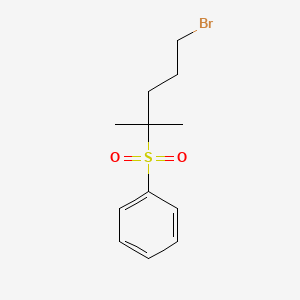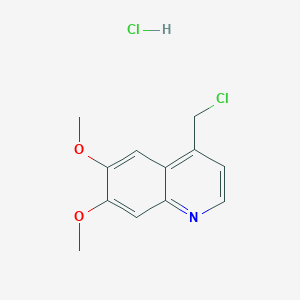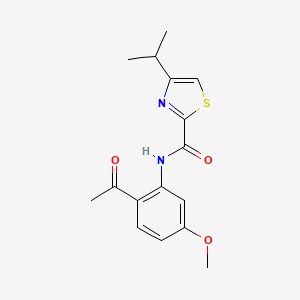
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide
描述
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Acetylation and Methoxylation:
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted phenyl ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
化学反应分析
Types of Reactions
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine derivatives.
科学研究应用
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but lacks the thiazole ring.
2-acetyl-5-methoxyphenyl 4-methoxybenzoate: Contains a benzoate group instead of the thiazole ring.
Bis(2-acetyl-5-methoxyphenyl)carbonate: Contains two acetyl-5-methoxyphenyl groups connected by a carbonate linkage.
Uniqueness
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
300831-07-6 |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
N-(2-acetyl-5-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)14-8-22-16(18-14)15(20)17-13-7-11(21-4)5-6-12(13)10(3)19/h5-9H,1-4H3,(H,17,20) |
InChI 键 |
RUVTZIVCEKSZDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

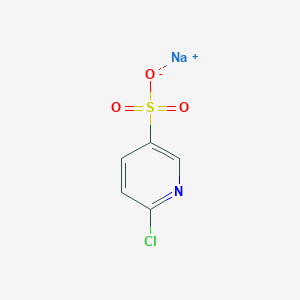
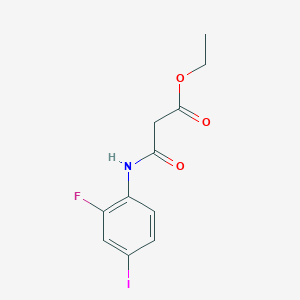
amine](/img/structure/B8422965.png)
![2-(Methylthio)-4-[(phenylmethyl)oxy]pyrimidine](/img/structure/B8422968.png)
![5-iodo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8422971.png)
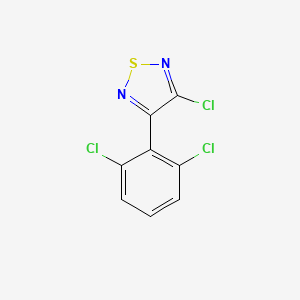
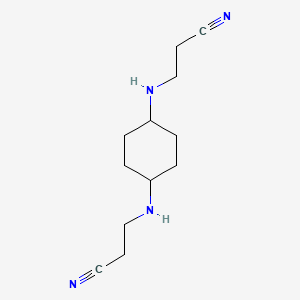
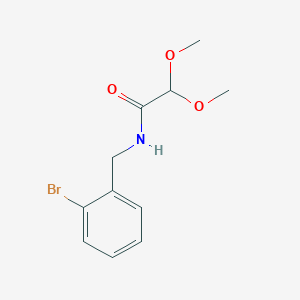
![4-Fluoro-alpha-[(3-hydroxypropyl)amino]benzeneacetonitrile](/img/structure/B8422991.png)
![2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide](/img/structure/B8422999.png)
![3-[4-(2-Pyrimidinyl)piperazinyl]propyl chloride](/img/structure/B8423005.png)
